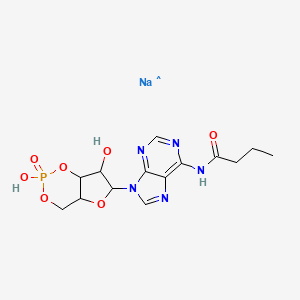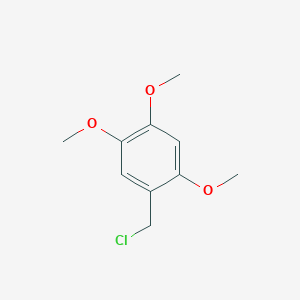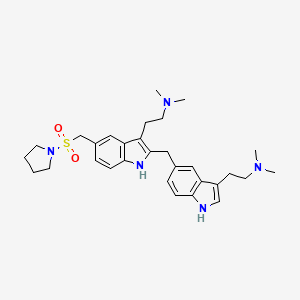
Bucladesine Impurity 2
説明
Bucladesine Impurity 2 (BI-2) is a synthetic compound that has recently been gaining attention in the scientific community due to its unique properties. BI-2 is a derivative of bucladesine, a molecule that is used in laboratory experiments as a central nervous system stimulant. BI-2 has several unique properties that make it attractive for use in laboratory experiments and other scientific applications.
科学的研究の応用
1. Neurological and Behavioral Research
Bucladesine has been explored in various neurological and behavioral contexts. For instance, it was studied for its effects on withdrawal signs in morphine-dependent mice, showing that it could influence morphine withdrawal syndrome through interactions with cyclic nucleotide messengering systems and protein kinase A signaling pathways (Seyedi et al., 2014). Additionally, bucladesine was found to interact synergistically with nicotine to improve spatial memory retention in rats, suggesting a role in memory and learning processes (Sharifzadeh et al., 2007).
2. Dermatological Research
In dermatology, bucladesine demonstrated potential as a topical treatment for inflammatory or allergic skin diseases. It exhibited significant anti-inflammatory effects in a model of acute skin inflammation, providing an alternative to traditional treatments like glucocorticoids or calcineurin inhibitors (Rundfeldt et al., 2012).
3. Epilepsy Research
Bucladesine's interactive effects with other compounds, such as pentoxifylline and H-89, were examined in the context of seizure activities. The study suggested that it could modulate seizure activities through its interactions with intracellular cAMP and cGMP signaling pathways, cyclic nucleotide-dependent protein kinases, and related neurotransmitters (Hosseini-Zare et al., 2011).
4. Alzheimer's Disease Research
Bucladesine has been explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's. It demonstrated protective effects against memory deficit induced by Amyloid β in rats, suggesting it could ameliorate cognitive dysfunctions in Alzheimer's through its action on cyclic nucleotides and associated signaling pathways (Aghsami et al., 2018).
5. Multiple Sclerosis Research
In the context of demyelination diseases like multiple sclerosis, bucladesine was shown to exhibit protective effects on myelin proteins, inflammation, and apoptotic as well as anti-apoptotic factors. The enhancement of intracellular cAMP was found to prevent demyelination and play anti-inflammatory and anti-apoptotic roles in a mouse model of demyelination (Vakilzadeh et al., 2014).
特性
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXPHRDUKTUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990469 | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bucladesine Impurity 2 | |
CAS RN |
70253-67-7 | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











